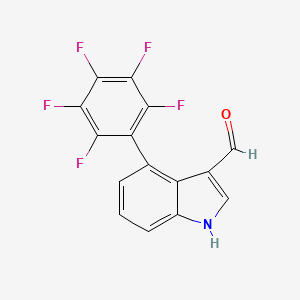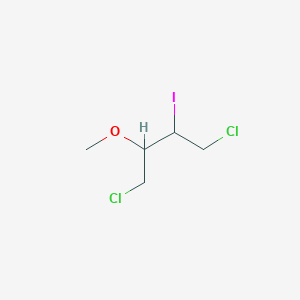
1-Chloro-4,6-dibromo-2,3-difluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4,6-dibromo-2,3-difluorobenzene is an aromatic compound with a benzene ring substituted by chlorine, bromine, and fluorine atoms
Métodos De Preparación
The synthesis of 1-Chloro-4,6-dibromo-2,3-difluorobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 1-chloro-2,3-difluorobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions often require controlled temperatures to ensure selective substitution at the desired positions on the benzene ring .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
1-Chloro-4,6-dibromo-2,3-difluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic systems.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or coupling partners involved .
Aplicaciones Científicas De Investigación
1-Chloro-4,6-dibromo-2,3-difluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics
Mecanismo De Acción
The mechanism by which 1-Chloro-4,6-dibromo-2,3-difluorobenzene exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the halogen substituents, which can stabilize intermediates and facilitate certain reaction pathways. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding and van der Waals forces .
Comparación Con Compuestos Similares
1-Chloro-4,6-dibromo-2,3-difluorobenzene can be compared with other halogenated benzene derivatives, such as:
1-Chloro-2,3-difluorobenzene: Lacks the bromine substituents, making it less reactive in certain substitution reactions.
1,4-Dibromo-2,3-difluorobenzene: Similar in structure but without the chlorine atom, which affects its reactivity and applications.
1,4-Dibromo-2-fluorobenzene: Contains fewer fluorine atoms, leading to different electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of halogen substituents, which confer distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
1160574-25-3 |
|---|---|
Fórmula molecular |
C6HBr2ClF2 |
Peso molecular |
306.33 g/mol |
Nombre IUPAC |
1,5-dibromo-2-chloro-3,4-difluorobenzene |
InChI |
InChI=1S/C6HBr2ClF2/c7-2-1-3(8)5(10)6(11)4(2)9/h1H |
Clave InChI |
IUVQNZOZJXHTQX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Br)Cl)F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


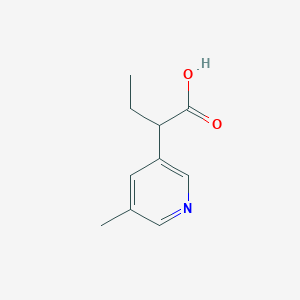
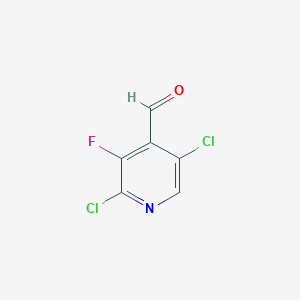
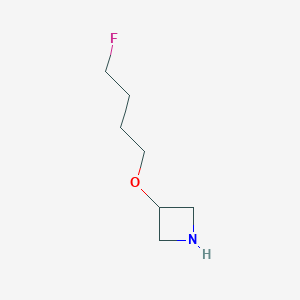
![Ethyl 5-(P-tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13090100.png)

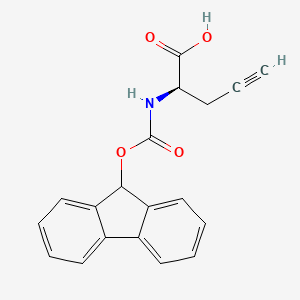
![2-(2-Methoxy-[1,1'-biphenyl]-3-yl)-1-phenylethanol](/img/structure/B13090119.png)
![Ethyl 2,7,7-trimethyl-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13090120.png)

